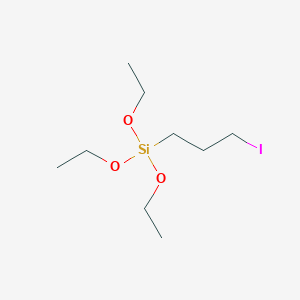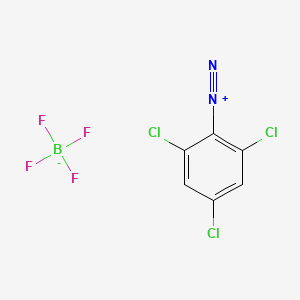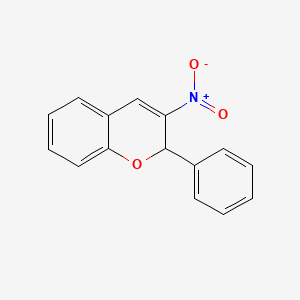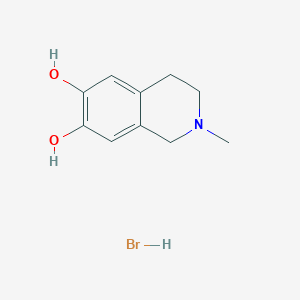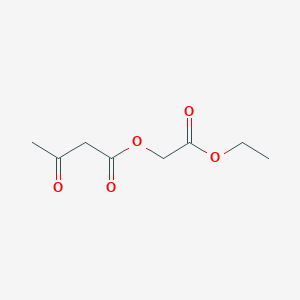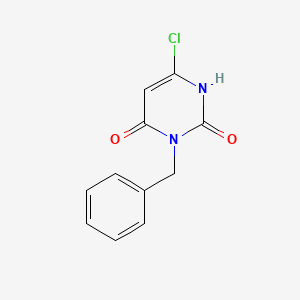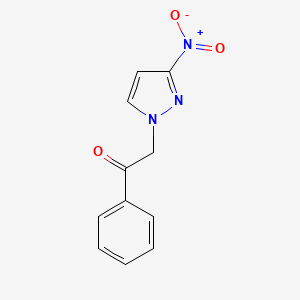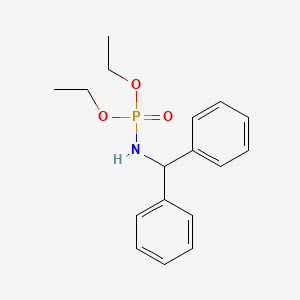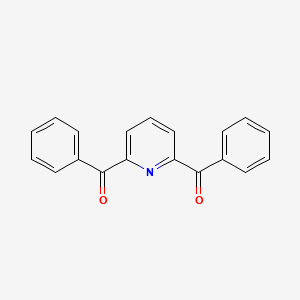![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/no-structure.png)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone, also known as Dihydropyrimidotetranone (DHPPT), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHPPT is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of DHPPT is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase. Dihydrofolate reductase is an enzyme that is essential for DNA synthesis and cell growth. By inhibiting dihydrofolate reductase, DHPPT can prevent the synthesis of DNA and inhibit cell growth.
Biochemical and Physiological Effects:
DHPPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that DHPPT can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DHPPT has also been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, a molecule that is involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DHPPT in lab experiments include its versatility, as it can be synthesized through various methods, and its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The limitations of using DHPPT in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for the study of DHPPT, including the development of new synthetic methods, the study of its mechanism of action, and its potential applications in various fields. In medicinal chemistry, future studies could focus on the development of DHPPT derivatives with improved potency and selectivity. In materials science, future studies could focus on the synthesis of new organic semiconductors using DHPPT as a precursor. In catalysis, future studies could focus on the development of new reactions using DHPPT as a catalyst. Overall, the study of DHPPT has the potential to lead to new discoveries and applications in various fields.
Méthodes De Synthèse
DHPPT can be synthesized through various methods, including the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium borohydride, which reduces the nitro groups to amino groups, followed by oxidation of the resulting compound with lead tetraacetate. Other methods include the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium dithionite or the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with potassium permanganate.
Applications De Recherche Scientifique
DHPPT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DHPPT has been studied as an inhibitor of dihydrofolate reductase, an enzyme that is essential for DNA synthesis and cell growth. DHPPT has also been studied as an antitumor agent due to its ability to inhibit the growth of cancer cells. In materials science, DHPPT has been studied as a potential precursor for the synthesis of organic semiconductors. In catalysis, DHPPT has been studied as a potential catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
Propriétés
Numéro CAS |
5807-13-6 |
|---|---|
Formule moléculaire |
C8H4N6O4 |
Poids moléculaire |
248.16 g/mol |
Nom IUPAC |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
Clé InChI |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
SMILES canonique |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



